molecular formula C13H22N2O3 B187175 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid CAS No. 331947-27-4

2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid

Cat. No. B187175
CAS RN: 331947-27-4
M. Wt: 254.33 g/mol
InChI Key: XKZDSAVFHPKHNV-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid (MPCA) is a cyclic organic compound that has been used in various scientific research applications. It is a versatile molecule that has been used in a variety of studies in both the medical and scientific fields. MPCA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers.

Scientific Research Applications

Organic Synthesis

  • Synthesis of Piperazine Derivatives: A study by Veerman et al. (2003) details the synthesis of 2-substituted and 2,5-disubstituted piperazine-3,6-diones from alpha-amino acids. This method involves the selective reduction of a carbonyl group and subsequent trapping by a C2-side chain to produce 2,6-bridged piperazine-3-ones, highlighting the compound's utility in complex organic synthesis processes (Veerman et al., 2003).

Pharmacological Research

  • Anticancer Activity: Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity. This study demonstrates the potential of these derivatives in the development of new anticancer agents (Kumar et al., 2013).

Molecular Biology and Biochemistry

  • Peptide Derivatization for Mass Spectrometry: Qiao et al. (2011) utilized piperazine-based derivatives for the derivatization of carboxyl groups on peptides, significantly improving ionization efficiency in mass spectrometry analyses. This application is crucial for enhancing the sensitivity and accuracy of peptide identification in proteome studies (Qiao et al., 2011).

Materials Science

  • Supramolecular Assemblies: Chen and Peng (2008) reported the formation of supramolecular networks using piperazine with various dicarboxylic and hydroxy-carboxylic acids. This research highlights the role of piperazine derivatives in the design and development of novel materials with potential applications in nanotechnology and materials science (Chen & Peng, 2008).

properties

IUPAC Name

2-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZDSAVFHPKHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308489
Record name 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid

CAS RN

331947-27-4
Record name 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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